molecular formula C39H38N4O5 B1683413 xr9051

xr9051

Cat. No.: B1683413
M. Wt: 642.7 g/mol
InChI Key: RTIZZWMBGKGLFO-YWQXDYITSA-N
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Description

XR-9051 is a potent modulator of P-glycoprotein-mediated multidrug resistance. It was developed following a synthetic chemistry program based on a natural product lead compound. XR-9051 has shown significant efficacy in reversing the multidrug resistance phenotype through direct interaction with P-glycoprotein .

Preparation Methods

Synthetic Routes and Reaction Conditions

XR-9051 is synthesized through a series of chemical reactions starting from a natural product lead compound. The synthetic route involves multiple steps, including the formation of a diketopiperazine derivative . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

The industrial production of XR-9051 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

XR-9051 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving XR-9051 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions involving XR-9051 depend on the specific reaction conditions and reagents used. These products are typically characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .

Scientific Research Applications

XR-9051 has a wide range of scientific research applications, including:

Mechanism of Action

XR-9051 exerts its effects by directly interacting with P-glycoprotein, a membrane protein involved in the transport of various substances across cellular membranes. By inhibiting the binding of cytotoxic drugs to P-glycoprotein, XR-9051 effectively reverses the multidrug resistance phenotype. This interaction disrupts the efflux of drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Verapamil: A calcium channel blocker that also inhibits P-glycoprotein-mediated drug transport.

    Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein and reverses multidrug resistance.

    Tariquidar: A specific inhibitor of P-glycoprotein used in clinical trials to overcome multidrug resistance in cancer.

Uniqueness of XR-9051

XR-9051 is unique in its high potency and specificity as a modulator of P-glycoprotein-mediated multidrug resistance. Unlike other compounds, XR-9051 has shown significant efficacy in reversing resistance to a variety of cytotoxic drugs, including doxorubicin, etoposide, and vincristine .

Properties

Molecular Formula

C39H38N4O5

Molecular Weight

642.7 g/mol

IUPAC Name

3-[(Z)-[(5Z)-5-benzylidene-4-methyl-3,6-dioxopiperazin-2-ylidene]methyl]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide

InChI

InChI=1S/C39H38N4O5/c1-42-34(22-27-8-5-4-6-9-27)38(45)41-33(39(42)46)21-28-10-7-11-30(20-28)37(44)40-32-14-12-26(13-15-32)16-18-43-19-17-29-23-35(47-2)36(48-3)24-31(29)25-43/h4-15,20-24H,16-19,25H2,1-3H3,(H,40,44)(H,41,45)/b33-21-,34-22-

InChI Key

RTIZZWMBGKGLFO-YWQXDYITSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)/C1=O

SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XR9051;  XR-9051;  XR 9051.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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